(3-bromo-1H-pyrazol-5-yl)methanediol chemical properties
(3-bromo-1H-pyrazol-5-yl)methanediol chemical properties
An In-Depth Technical Guide on (3-Bromo-1H-pyrazol-5-yl)methanediol: Chemical Dynamics, Reactivity, and Applications in Drug Discovery
Executive Summary
(3-Bromo-1H-pyrazol-5-yl)methanediol (CAS: 518357-37-4) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. While frequently cataloged as a methanediol (gem-diol), it exists in a dynamic thermodynamic equilibrium with its dehydrated form, 3-bromo-1H-pyrazole-5-carbaldehyde. This dual reactivity profile—combining an electrophilic carbonyl/hydrate center with a cross-coupling-competent aryl bromide—makes it an indispensable scaffold for synthesizing complex kinase inhibitors and bioactive heterocycles[2].
This whitepaper provides a comprehensive analysis of the compound's physicochemical properties, mechanistic reactivity, and validated synthetic protocols tailored for drug development professionals.
Chemical Identity and Structural Dynamics
In aqueous or ambient environments, the electron-withdrawing nature of the bromopyrazole ring stabilizes the hydration of the C5-aldehyde, favoring the formation of the gem-diol (methanediol). This equilibrium is highly dependent on the solvent dielectric constant and the presence of trace acids or bases.
Equilibrium between the free aldehyde and its gem-diol hydrate form in aqueous media.
Physicochemical Profile
The following table summarizes the quantitative data and physical properties of the scaffold[1],[3]:
| Property | Value |
| Chemical Name | (3-Bromo-1H-pyrazol-5-yl)methanediol |
| CAS Registry Number | 518357-37-4 |
| Molecular Formula | C4H5BrN2O2 (Hydrate) / C4H3BrN2O (Aldehyde) |
| Molecular Weight | 193.00 g/mol (Hydrate) / 174.98 g/mol (Aldehyde) |
| LogP (Predicted) | ~0.88 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and MeOH |
Mechanistic Reactivity and Synthetic Utility
The strategic value of (3-bromo-1H-pyrazol-5-yl)methanediol lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing for divergent synthetic pathways without the need for excessive protecting group manipulations.
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C3-Bromine (Nucleophilic Substitution & Cross-Coupling): The bromine atom is highly susceptible to oxidative addition by low-valent palladium species, facilitating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[2].
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C5-Methanediol (Electrophilic Center): Under mildly acidic conditions, the gem-diol dehydrates to the active carbaldehyde, which readily undergoes reductive amination, Wittig olefination, or Knoevenagel condensation.
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N1-Proton (Acidic Site): The pyrazole N-H is acidic (pKa ~14) and can be selectively alkylated or protected (e.g., with SEM, THP, or Benzyl groups) under basic conditions[4].
Divergent synthetic reactivity map of the bromopyrazole-methanediol scaffold.
Applications in Medicinal Chemistry
Bromopyrazole derivatives synthesized from this scaffold are critical in the development of highly selective kinase inhibitors and agrochemicals.
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LIMK1/2 Inhibitors: The pyrazole core is utilized to construct allosteric type III LIMK1/2 inhibitors. These compounds regulate actin cytoskeletal dynamics by preventing the phosphorylation of cofilin, a mechanism critical for promoting neurite outgrowth in neurological disorders like Fragile X Syndrome[4].
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RIPK1 Inhibitors: Bicyclic amide compounds derived from 3-bromo-1H-pyrazoles act as potent inhibitors of Receptor-interacting protein-1 (RIP1) kinase, offering therapeutic pathways for inflammatory diseases and necroptosis-driven cell death[5].
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Agrochemicals: The pyrazole moiety is fundamental to the activity of commercial insecticides (e.g., fipronil), functioning by targeting insect GABA receptors to disrupt neurotransmission[2].
Mechanism of action for bromopyrazole-derived LIMK inhibitors in actin regulation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales.
Protocol A: C3 Suzuki-Miyaura Cross-Coupling (Unprotected Pyrazole)
Objective: Couple an aryl boronic acid to the C3 position while leaving the C5-aldehyde intact.
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Causality & Design: The pyrazole N-H proton is highly acidic. If left unprotected, it will rapidly quench one equivalent of the inorganic base (e.g., Na2CO3) to form a pyrazolide anion. This electron-rich anion significantly decelerates the oxidative addition of Pd(0) into the C3-Br bond. Therefore, a minimum of 2.5 equivalents of base is strictly required: 1.0 eq to deprotonate the pyrazole, and 1.5 eq to activate the boronic acid via the formation of a reactive boronate complex.
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Step-by-Step Methodology:
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Charge a microwave vial with (3-bromo-1H-pyrazol-5-yl)methanediol (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
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Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).
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Add Na2CO3 (2.5 eq). Seal the vial and purge with N2 for 5 minutes.
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Heat the mixture at 90°C for 4 hours.
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Self-Validation (IPC): Monitor via LC-MS. The formation of the pyrazolide anion is confirmed by a shift in solubility (the mixture becomes highly homogenous in the aqueous layer). Reaction completion is validated when the characteristic isotopic doublet of the brominated starting material (m/z 175/177) is fully replaced by the product mass.
Protocol B: C5 Chemoselective Reductive Amination
Objective: Convert the C5-methanediol to a secondary or tertiary amine without reducing the transient aldehyde to an alcohol.
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Causality & Design: The methanediol must first dehydrate to the carbaldehyde to react with the amine, forming an iminium ion. Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride (NaBH4) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that STAB selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the transient free aldehyde back to a primary alcohol.
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Step-by-Step Methodology:
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Dissolve (3-bromo-1H-pyrazol-5-yl)methanediol (1.0 eq) in anhydrous DCE (0.2 M).
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Add the desired primary or secondary amine (1.1 eq) and glacial acetic acid (1.5 eq).
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Critical Step: Stir at room temperature for 30 minutes before adding the reducing agent. This pre-stir ensures complete dehydration and imine formation.
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Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.
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Quench with saturated aqueous NaHCO3 and extract with EtOAc.
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Self-Validation (IPC): The formation of the imine intermediate often results in a transient yellowing of the solution. TLC (UV 254 nm) will show the consumption of the starting material (which stains heavily with 2,4-DNP due to the aldehyde equilibrium) and the appearance of a more polar amine spot (which stains positively with Ninhydrin).
References
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National Institutes of Health (PMC). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Retrieved from:[Link][4]
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Google Patents. US11071721B2 - Bicyclic amide compounds and methods of use thereof. Retrieved from:[5]
Sources
- 1. CAS 518357-37-4: 1H-Pyrazole-3-carboxaldehyde, 5-bromo- [cymitquimica.com]
- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. US11071721B2 - Bicyclic amide compounds and methods of use thereof - Google Patents [patents.google.com]
